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Compound Name:
6,7,8,9,10,11-

Hexahydrocycloocta[b]quinoline

CAS No.: 7092-95-7

Cat. No.: B3060722

Get Quote

Within the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a

"privileged structure," a recurring motif in a multitude of natural products and pharmacologically

active compounds.[1][2] Its rigid, planar aromatic system serves as a versatile foundation for

designing molecules that interact with a wide array of biological targets. This guide delves into

the specific molecular architecture of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline
(C₁₅H₁₇N), a fascinating derivative where the quinoline core is fused with a saturated eight-

membered cyclooctane ring.[3]

This fusion imparts a unique three-dimensional character to the otherwise planar quinoline

system, creating a structurally complex and conformationally intriguing molecule.

Understanding its synthesis, structure, and spectroscopic properties is paramount for chemists

aiming to leverage this scaffold in medicinal chemistry, particularly in the development of novel

anticancer, anti-inflammatory, antimalarial, and antibacterial agents.[4][5][6] This document

provides a detailed exploration of the molecular structure, validated synthetic pathways, and

essential analytical characterization of this compound, offering field-proven insights for its

application in drug discovery.
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Part 1: Molecular Architecture and Conformational
Analysis
The core of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline consists of a bicyclic quinoline

system annulated with a cyclooctane ring. This unique combination dictates its overall shape

and potential for biological interactions.

Structural Foundation: The molecule's foundation is the benzo[b]pyridine (quinoline) moiety, a

planar, aromatic system.[7] This is fused to a six-carbon chain which, along with two carbons

from the quinoline's benzene ring, forms the eight-membered cyclooctane ring.

Conformational Insights from X-ray Crystallography: While crystal structure data for the parent

compound is not readily available, invaluable insights can be drawn from a closely related

derivative, 2-Chloro-12-phenyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline.[8] X-ray

diffraction studies of this derivative reveal critical structural features that are largely transferable

to the parent molecule:

Quinoline Core: The fused benzene and pyridine rings of the quinoline group are nearly

coplanar, as expected for an aromatic system.[8]

Cyclooctane Ring Conformation: The eight-membered hexahydrocycloocta ring is not planar.

It adopts a stable twist-boat conformation.[8] This non-planar geometry is a critical feature,

as it introduces specific spatial arrangements of the aliphatic protons and dictates the overall

three-dimensional topology of the molecule, which is a key factor in receptor binding and

pharmacological activity.

The fusion of the rigid aromatic plane with a flexible, puckered aliphatic ring creates a scaffold

with distinct spatial domains, an ideal characteristic for exploring structure-activity relationships

(SAR) in drug design.

Caption: Molecular structure of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline.

Part 2: Strategic Synthesis Methodologies
The construction of the hexahydrocycloocta[b]quinoline ring system relies on established and

robust reactions for quinoline synthesis. The choice of methodology is driven by the availability
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of starting materials and the desired substitution patterns. The Friedländer annulation is a

primary and highly effective method.

Primary Synthetic Route: The Friedländer Annulation
The Friedländer synthesis is a powerful and direct method for constructing quinoline rings,

involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an

active α-methylene group.[9][10] For the target molecule, this translates to the reaction

between a 2-aminobenzaldehyde or a related ketone and cyclooctanone.

Causality of Experimental Design: This reaction is typically catalyzed by either acid or base.[11]

Acid Catalysis: Promotes the initial aldol condensation between the two carbonyl

components and the final dehydration step to form the aromatic pyridine ring.

Base Catalysis: Facilitates the formation of an enolate from the α-methylene component

(cyclooctanone), which then attacks the carbonyl of the 2-aminoaryl component.

Modern variations often employ microwave assistance to dramatically reduce reaction times

and improve yields.[9]

Generalized Experimental Protocol (Microwave-Assisted):

Reactant Charging: In a 10 mL microwave synthesis vial equipped with a magnetic stirrer,

combine 2-aminobenzaldehyde (1.0 mmol) and cyclooctanone (1.2 mmol).

Catalyst/Solvent Addition: Add a suitable catalyst and solvent system, such as glacial acetic

acid (3 mL) or p-toluenesulfonic acid in an inert solvent.[9][12]

Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the

mixture at a high temperature (e.g., 160 °C) for a short duration (5-20 minutes).[9]

Work-up: After cooling, pour the reaction mixture into ice-cold water and neutralize with a

saturated aqueous solution of sodium bicarbonate.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3

x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product is then purified, typically

by column chromatography on silica gel.

Reactants
Reaction

Purification

2-Aminobenzaldehyde

Combine with
Acid Catalyst

(e.g., Acetic Acid)

Cyclooctanone
Microwave Irradiation

(160°C, 5-20 min) Quench & Neutralize Solvent Extraction Column Chromatography 6,7,8,9,10,11-Hexahydro-
cycloocta[b]quinoline

Click to download full resolution via product page

Caption: Workflow for Friedländer Annulation Synthesis.

Alternative Synthetic Routes
While Friedländer synthesis is highly effective, other classical and modern methods can be

adapted to produce this scaffold.

Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl

compound (cyclooctanone) in the presence of a strong base.[1][13] This method initially

yields a quinoline-4-carboxylic acid derivative, which can subsequently be decarboxylated to

afford the target scaffold.[7][14] The multi-step nature makes it less direct than the

Friedländer approach but offers different substitution possibilities.

Cycloaddition Reactions: More advanced strategies involve [4+2] cycloaddition (Diels-Alder)

reactions.[15][16] These methods can be used to construct the fused quinoline ring system

with high regio- and diastereoselectivity, offering access to complex and novel derivatives.

[17]

Part 3: Spectroscopic and Analytical
Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3060722/docs?utm_src=pdf-body-img#introduction-the-architectural-significance-of-a-fused-heterocycle
https://pdf.benchchem.com/46/Application_Notes_and_Protocols_for_the_Pfitzinger_Reaction_in_Quinoline_4_Carboxylic_Acid_Synthesis.pdf
https://en.wikipedia.org/wiki/Pfitzinger_reaction
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054321/
https://pubchemlite.lcsb.uni.lu/e/compound/874680
https://www.researchgate.net/publication/389721913_Three-Component_Cycloadditions_to_prepare_Isooxazoline-Fused_Furo32-bquinolines?_fam=1
https://pubs.acs.org/doi/10.1021/acs.joc.2c01939
http://www.combichemistry.com/chemistry-articles/quinoline.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060722?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unambiguous identification of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline requires a

combination of modern spectroscopic techniques. The expected data, based on its structure

and analysis of similar compounds, are summarized below.[18]

Technique Expected Observations

Molecular Formula C₁₅H₁₇N

Molecular Weight 211.30 g/mol [3]

¹H NMR

Aromatic Region (δ 7.0-8.5 ppm): Multiple

signals corresponding to the four protons on the

quinoline's benzene ring and one on the

pyridine ring. Aliphatic Region (δ 1.5-3.5 ppm): A

series of complex, broad multiplets

corresponding to the 12 protons on the non-

equivalent methylene groups of the puckered

cyclooctane ring.[19]

¹³C NMR

Aromatic Region (δ 120-150 ppm): Signals for

the 9 carbons of the quinoline core. Aliphatic

Region (δ 20-40 ppm): Signals for the 6 carbons

of the hexahydro-cyclooctane portion.[18]

IR Spectroscopy

~3050 cm⁻¹: Aromatic C-H stretching. 2850-

2950 cm⁻¹: Aliphatic C-H stretching (from the

cyclooctane ring). 1500-1600 cm⁻¹: C=C and

C=N aromatic ring stretching vibrations.[20]

Mass Spectrometry

(EI-MS): A strong molecular ion (M⁺) peak at

m/z 211. (ESI-MS): A prominent protonated

molecule ([M+H]⁺) peak at m/z 212.

Fragmentation would likely involve loss of alkyl

fragments from the cyclooctane ring.[21][22]

Part 4: Relevance and Application in Drug
Development
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The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for

drugs with a vast range of activities.[2][23] The incorporation of the fused cyclooctane ring in

6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline provides a key strategic advantage for drug

discovery professionals.

A Scaffold for Novel Therapeutics: The rigid, three-dimensional nature of this scaffold makes it

an excellent starting point for generating compound libraries. The cyclooctane ring offers

multiple points for stereospecific functionalization, allowing for fine-tuning of the molecule's

shape and properties to optimize binding affinity and selectivity for specific biological targets

like kinases, proteases, or DNA.[4][24][25]

Pharmacological Potential: Derivatives of fused quinolines are actively investigated for a wide

spectrum of therapeutic applications:

Anticancer Agents: Many quinoline derivatives exhibit potent cytotoxic activity against

various cancer cell lines.[4][24]

Anti-inflammatory Activity: The quinoline scaffold is present in compounds that modulate

inflammatory pathways.[18][26]

Antibacterial and Antimalarial Drugs: Historically, quinoline derivatives (e.g., Chloroquine) are

among the most important antimalarial drugs, and the scaffold continues to be a source of

new antibacterial agents.[2][23]

The development of synthetic routes to novel derivatives of 6,7,8,9,10,11-
Hexahydrocycloocta[b]quinoline opens avenues to explore new chemical space and

develop next-generation therapeutics.

Conclusion
6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline is a structurally sophisticated molecule that

marries the aromatic planarity of the quinoline core with the three-dimensional complexity of a

twist-boat cyclooctane ring. Its synthesis is readily achievable through established methods like

the Friedländer annulation, and its structure can be unequivocally confirmed using standard

spectroscopic techniques. For researchers in drug development, this fused heterocyclic system

represents a valuable and promising scaffold, offering a unique topology for the rational design

of novel, potent, and selective therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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